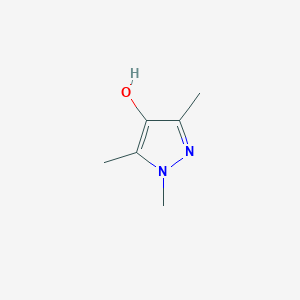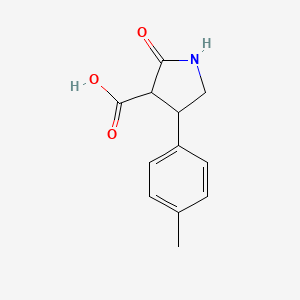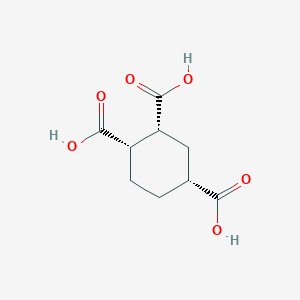
(1α,2α,4α)-1,2,4-环己三羧酸
描述
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, otherwise known as 1,2,4-cyclohexanetricarboxylic acid or CTA, is a cyclic organic compound that is used in a variety of scientific applications. CTA is a cyclic organic compound that is composed of a six-carbon ring with three carboxyl groups attached. It is a white, crystalline, water-soluble solid that is slightly soluble in ethanol, acetone, and other organic solvents. CTA is a versatile compound that can be used for a variety of scientific applications, including synthesis, research, and lab experiments.
科学研究应用
配位化学和材料科学
(1α,2α,4α)-1,2,4-环己三羧酸作为环己烷多羧酸的成员,在配位化学中发挥着重要作用。它在材料科学中具有潜在应用,特别是作为磁性材料。已经研究了这些酸在水热条件下在各种金属离子存在下的构象转变,为其在开发先进材料中的应用提供了见解(Lin & Tong, 2011)。
晶体结构和氢键网络
对 1,3,5-环己三羧酸(一种相关化合物)的研究表明,当它与其他化合物结晶时,会形成复杂的氢键网络。该性质对于使用逆合成策略设计互穿网络至关重要,这在晶体工程和新材料设计中具有重要意义(Bhogala, Vishweshwar, & Nangia, 2002)。
菲和其它化合物的合成
该酸已用于新型合成方法,例如串联酰化-环烷基化过程,这是一种创建菲的方法,表明其在有机合成和制药工业中的用途(Ramana & Potnis, 1996)。
羧酸的光解除保护基
另一项研究探索了使用该酸的衍生物作为有机合成或生物化学中的光解除保护基。该应用对于开发“笼中化合物”至关重要,该化合物在分子生物学和药物开发中具有广泛的应用(Zabadal, Pelliccioli, Klán, & Wirz, 2001)。
共晶形成
该酸与各种化合物形成共晶,形成具有独特氢键的分子复合物。该性质对于开发新药和理解分子相互作用的性质至关重要(Bhogala & Nangia, 2003)。
作用机制
Mode of Action:
CTCA likely interacts with cellular components, affecting biochemical processes. One possibility is that it modulates ion channels or receptors. For instance, some compounds alter sodium and calcium channel transport, reducing nerve firing frequency . Investigating similar compounds may provide clues about CTCA’s mode of action.
Biochemical Pathways:
Without direct data on CTCA, we can’t pinpoint exact pathways. If CTCA resembles barbiturates, it might bind to GABAA receptors at alpha or beta subunits, distinct from GABA itself and benzodiazepine binding sites . This interaction could influence neuronal excitability and neurotransmission.
Action Environment:
Environmental factors affect CTCA’s efficacy and stability:
Remember, this analysis is speculative due to limited data on CTCA
: Primidone alters sodium and calcium channel transport, reducing nerve firing frequency. DrugBank. Link : Heptabarbital (a barbiturate) binds to GABAA receptors at alpha or beta subunits. DrugBank. Link
属性
IUPAC Name |
(1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDADANUZETTI-NGJCXOISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@@H]1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76784-95-7 | |
| Record name | (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


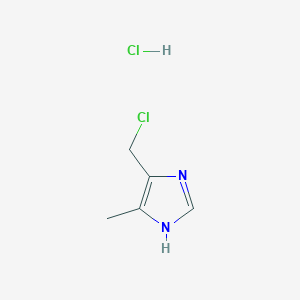
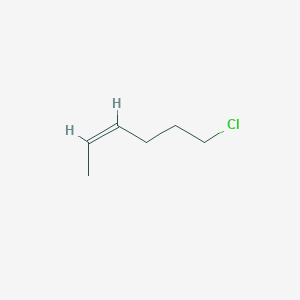
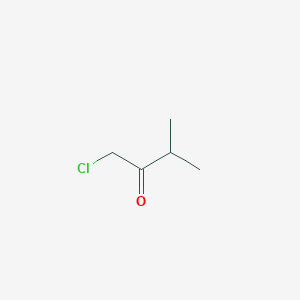




![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)

